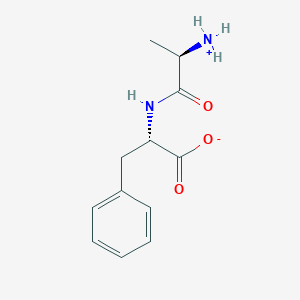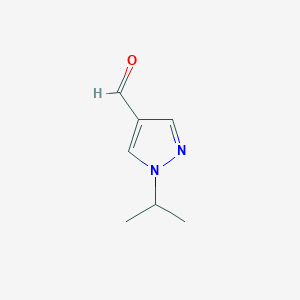
5-Amino-4-methylpyrimidine
Overview
Description
5-Amino-4-methylpyrimidine is a compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Development of Thiazolo[4,5‐d]pyrimidine Derivatives : 5-Amino-4-methylpyrimidine has been utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives. These derivatives were formed using a two-step process involving ethanolic ammonia and secondary amines, followed by reaction with various isothiocyanates (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Crystalline Modification Analysis : Another study focused on the structure of a new crystalline modification of a compound derived from this compound, providing insights into its molecular structure and conformation (Zhukhlistova & Tishchenko, 2001).
Reactions with Amidine Salts : Research explored the reaction of this compound derivatives with formamidine salts, leading to the formation of novel compounds and a better understanding of their structure and fragmentation processes (Evans & Robertson, 1973).
Pharmaceutical Applications
Synthesis of HIV and Kinesin Eg5 Inhibitors : A study demonstrated the use of this compound derivatives in the synthesis of potential HIV and Kinesin Eg5 inhibitors, highlighting their significance in antiviral drug development (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Development of Scalable Syntheses for Vitamin B1 Intermediates : Another significant application is in the scalable synthesis of key intermediates for Vitamin B1, showcasing its role in the synthesis of essential vitamins (Zhao, Ma, & Chen, 2012).
Biological and Biochemical Studies
Behavior in Aqueous Solutions : Studies have investigated the behavior of this compound derivatives in aqueous solutions, contributing to the understanding of their chemical properties in biological systems (Hirai, 1966).
Evaluation of 5-HT1A Agonists : Research on aminopyrimidine series, including derivatives of this compound, has led to the identification of novel 5-HT(1A) agonists, which are important in the study of neuropsychiatric disorders (Dounay et al., 2009).
Inhibitory Effects on Nitric Oxide Production : A study on 5-substituted 2-amino-4,6-dichloropyrimidines, derived from this compound, showed significant inhibitory effects on immune-activated nitric oxide production, indicating potential therapeutic applications (Jansa et al., 2014).
Safety and Hazards
The safety information for 5-Amino-4-methylpyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
While specific future directions for 5-Amino-4-methylpyrimidine are not mentioned in the search results, it is known that pyrimidines have a range of pharmacological effects and are being studied for their potential applications . For example, a series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants . Theoretical results from such studies can provide further insights that will aid the design of oncogenic EGFR inhibitors with high selectivity .
Mechanism of Action
Target of Action
5-Amino-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are key components of DNA and RNA and play a crucial role in cellular functions .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing cellular processes
Biochemical Pathways
Pyrimidines, including this compound, are involved in several biochemical pathways. They play a vital role in the synthesis of DNA and RNA, contributing to the regulation of enzymatic reactions and energy production . Pyrimidines are also involved in the synthesis of thiamine, a vitamin essential for energy metabolism .
Pharmacokinetics
Pyrimidine derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.
Result of Action
As a pyrimidine derivative, it may influence dna and rna synthesis, potentially affecting gene expression and protein synthesis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyrimidine derivatives can be affected by the cellular environment, including the presence of specific enzymes and cofactors .
Biochemical Analysis
Biochemical Properties
5-Amino-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the metabolism of thiamine (vitamin B1). It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the salvage pathway of thiamine metabolism, where this compound serves as a substrate for the enzyme .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thiamine biosynthesis pathway, which is essential for cellular energy production and metabolic regulation . The compound’s impact on thiamine metabolism can lead to changes in cellular function, particularly in cells that rely heavily on thiamine-dependent enzymes for their metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to aminopyrimidine aminohydrolase, facilitating the hydrolysis reaction mentioned earlier . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of thiamine derivatives. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in thiamine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, particularly in thiamine-dependent metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may enhance thiamine metabolism and improve cellular energy production . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to thiamine-dependent enzymes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in the thiamine salvage pathway, where it serves as a substrate for aminopyrimidine aminohydrolase . This pathway is crucial for the recycling of thiamine and the maintenance of cellular thiamine levels. The compound’s involvement in this pathway highlights its importance in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound is essential for its role in thiamine metabolism and its overall impact on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . This localization is crucial for its activity and function in thiamine metabolism and other cellular processes .
properties
IUPAC Name |
4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDDUOCVSWTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280948 | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3438-61-7 | |
| Record name | 3438-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)


